

Synthesis of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate**, a chiral building block of significant interest in pharmaceutical and agrochemical research.^[1] This compound, also known as (1S,2S)-Boc-1,2-diaminocyclohexane, serves as a crucial intermediate in the development of various biologically active molecules, particularly in the synthesis of peptide-based drugs and chiral ligands for asymmetric catalysis.^{[1][2]}

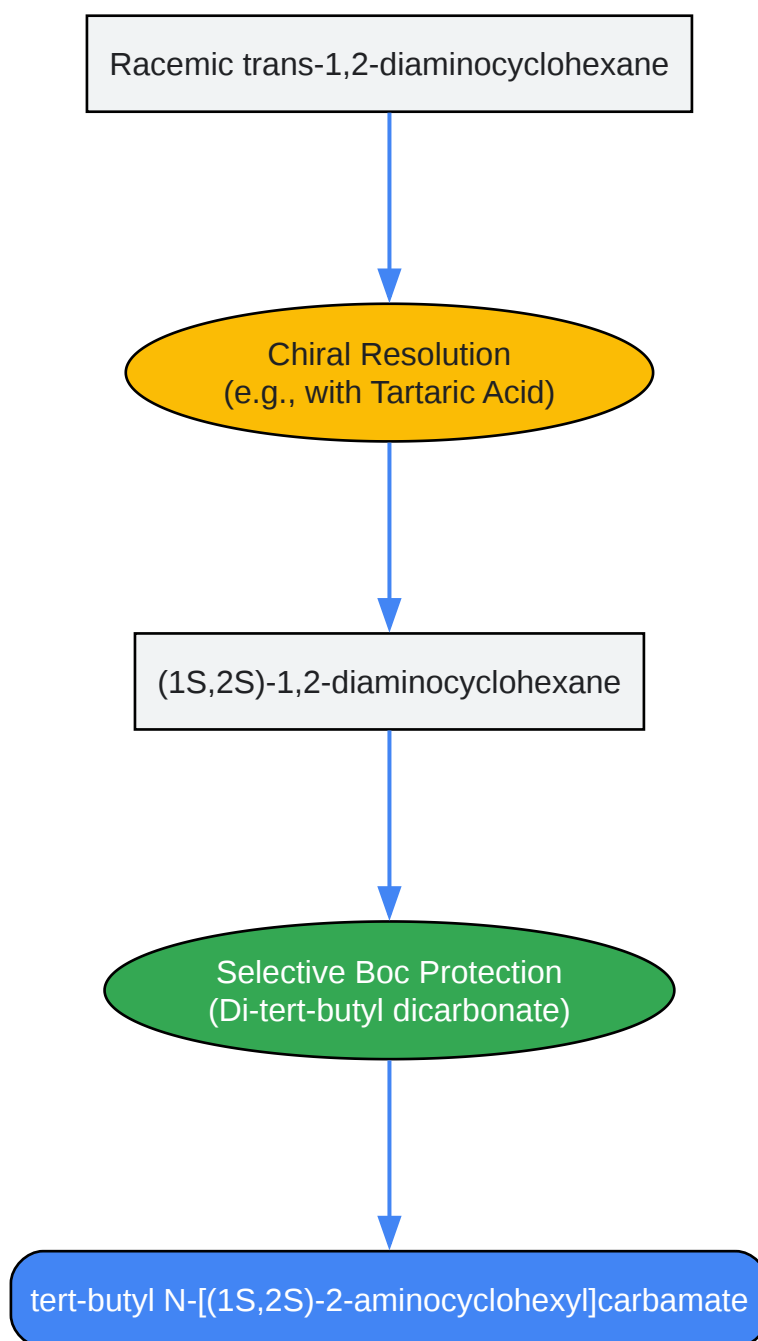
Physicochemical Properties

The fundamental properties of the target compound are summarized in the table below.

Property	Value	Reference
CAS Number	180683-64-1	[1][2]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1][2]
Molecular Weight	214.31 g/mol	[1]
Appearance	White to off-white solid/powder to crystal	[1][2][3]
Melting Point	118-119 °C	[3]
Optical Rotation	[α] _{D20} = +33 ± 2° (c=0.5 in MeOH)	[1]
Storage	0-8 °C, under inert gas (nitrogen or Argon)	[1][3]

Synthetic Pathway Overview

The synthesis of **tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate** originates from racemic trans-1,2-diaminocyclohexane. The overall process involves two key stages: the resolution of the racemic diamine to obtain the desired (1S,2S)-enantiomer, followed by the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group.



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Caption: Overall synthetic workflow for **tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate**.

Experimental Protocols

Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane

The enantiomerically pure (1S,2S)-1,2-diaminocyclohexane is typically obtained through the resolution of the racemic mixture.^[4] A common method involves the use of an enantiomerically pure resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.^[4]^[5]

Protocol:

- A mixture of racemic trans-1,2-diaminocyclohexane is treated with an optically active tartaric acid in an aqueous solvent.^[5]
- This leads to the formation of a diastereomeric salt of the optically active trans-1,2-diaminocyclohexane and the tartaric acid, which can be separated as crystals through solid-liquid separation.^[5]
- The separated diastereomeric salt is then treated with a base to liberate the free, enantiomerically pure diamine.

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This procedure outlines the selective mono-Boc protection of the (1S,2S)-1,2-diaminocyclohexane.

Materials and Reagents:

Reagent	CAS Number	Molecular Formula
(1S,2S)-1,2-Diaminocyclohexane	21436-03-3	C ₆ H ₁₄ N ₂
Di-tert-butyl dicarbonate (Boc ₂ O)	24424-99-5	C ₁₀ H ₁₈ O ₅
Methanol (MeOH)	67-56-1	CH ₄ O
Hydrochloric Acid (HCl)	7647-01-0	HCl
Dichloromethane (CH ₂ Cl ₂)	75-09-2	CH ₂ Cl ₂
Sodium Hydroxide (NaOH)	1310-73-2	NaOH
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	MgSO ₄
Petroleum Ether	8032-32-4	N/A

Reaction Scheme:

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